1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a morpholinoethoxyphenyl group attached to an imidazopurine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
- Compounds like this often interact with cellular receptors, enzymes, or other proteins. For instance, boron-containing compounds (such as boronic acids) can form reversible covalent bonds with specific proteins, affecting their function .
- For example, boronic acids can form reversible complexes with serine proteases, kinases, and other enzymes, affecting their activity .
- Boron-containing compounds have been studied in cancer therapy, where they inhibit proteasomes, leading to cell death .
- Other pathways, such as those involving heat shock proteins (Hsp90), thioredoxin reductase (TrxR), and vascular endothelial growth factor (VEGFR2), could also be impacted .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the imidazopurine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the morpholinoethoxyphenyl group: This is achieved through nucleophilic substitution reactions, where the morpholinoethoxyphenyl moiety is introduced to the imidazopurine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides, acids, and bases are employed under controlled temperatures and solvents to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide: This compound shares the morpholinoethoxyphenyl group but differs in its core structure.
6-benzyl-3-(2-(2-morpholinoethoxy)phenyl)-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one: Another compound with a similar substituent but a different core.
Uniqueness
1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its imidazopurine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,4,7-trimethyl-6-[2-(2-morpholin-4-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-15-14-27-18-19(24(2)22(30)25(3)20(18)29)23-21(27)28(15)16-6-4-5-7-17(16)32-13-10-26-8-11-31-12-9-26/h4-7,14H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWMOSZBMLFRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OCCN5CCOCC5)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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